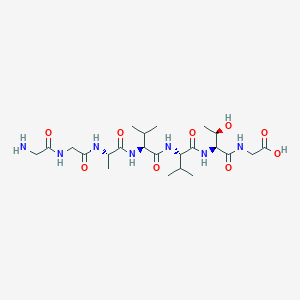

Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine

Description

Properties

CAS No. |

651292-05-6 |

|---|---|

Molecular Formula |

C23H41N7O9 |

Molecular Weight |

559.6 g/mol |

IUPAC Name |

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |

InChI |

InChI=1S/C23H41N7O9/c1-10(2)17(28-20(36)12(5)27-15(33)8-25-14(32)7-24)22(38)29-18(11(3)4)23(39)30-19(13(6)31)21(37)26-9-16(34)35/h10-13,17-19,31H,7-9,24H2,1-6H3,(H,25,32)(H,26,37)(H,27,33)(H,28,36)(H,29,38)(H,30,39)(H,34,35)/t12-,13+,17-,18-,19-/m0/s1 |

InChI Key |

XAZPLRWKUAIPJE-OLZVCHQQSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CN)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation.

Industrial Production Methods: On an industrial scale, the synthesis of this peptide may involve automated peptide synthesizers to increase efficiency and yield. Purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize specific amino acids within the peptide.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce disulfide bonds or other oxidized functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using various reagents depending on the specific functional groups present in the peptide.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as derivatives resulting from substitution reactions.

Scientific Research Applications

Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine has several scientific research applications:

Chemistry: It serves as a model compound for studying peptide synthesis and stability.

Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate relationships.

Medicine: Potential therapeutic applications include the development of peptide-based drugs for various diseases.

Industry: It can be utilized in the production of bioactive peptides for use in cosmetics and food additives.

Mechanism of Action

The mechanism by which Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine exerts its effects involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the context in which the peptide is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine with structurally related peptides from diverse sources.

Structural and Functional Comparisons

(a) Glycine,L-arginyl-L-leucyl-L-threonyl-L-arginyl-L-lysyl-L-arginylglycyl-L-arginyl-L-leucyl-L-threonyl-L-arginyl-L-lysyl-L-arginyl

- Sequence : Features repeated arginine (Arg), leucine (Leu), and lysine (Lys) residues.

- Molecular Weight : 1754.1 g/mol (significantly larger than the target compound).

- Extended length and charged residues likely reduce membrane permeability compared to the target peptide.

(b) Glycine, N-[N-[N-(N-L-alanyl-L-seryl)-L-alanyl]-L-threonyl] (CAS 61909-17-9)

- Sequence : Contains alanine (Ala), serine (Ser), and threonine (Thr).

- Molecular Formula : C₁₅H₂₆N₄O₉ (MW ≈ 430.4 g/mol).

- Key Differences: Shorter chain length (tetrapeptide) and presence of serine (hydroxyl group) may enhance solubility.

(c) L-Leucine, L-threonyl-L-alanyl-L-valyl-L-threonyl-L-alanylglycylglycyl-L-seryl- (CAS 817162-92-8)

- Sequence : Includes leucine (Leu), valine (Val), and serine (Ser).

- Molecular Weight : 775.8 g/mol (closest to the target compound).

- Key Differences: Leucine-rich regions may promote α-helix formation, unlike the target’s glycine-valine motif.

Data Table: Comparative Analysis

Functional Implications

- Target vs. : The target’s smaller size and valine content may favor transmembrane transport, whereas the compound in is suited for electrostatic interactions (e.g., gene delivery).

- Target vs.

- Target vs. : Both have similar molecular weights, but leucine in could stabilize protein folding, contrasting with the target’s glycine flexibility.

Biological Activity

Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine is a complex peptide composed of six amino acids: glycine, L-alanine, L-valine, and L-threonine. This peptide belongs to a class of molecules known as peptides, which are chains of amino acids linked by peptide bonds. The unique sequence of amino acids contributes to its diverse biological activities and potential applications in medicine and biotechnology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₀H₁₉N₃O₄

- Molecular Weight : 239.27 g/mol

This peptide's specific combination of amino acids may confer distinct biological properties not found in simpler dipeptides or other similar compounds.

Biological Activities

Peptides like this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies indicate that certain peptides can exhibit antimicrobial properties, potentially making them useful in treating infections.

- Cell Signaling : Peptides may play roles in cellular signaling pathways, affecting processes such as cell growth and differentiation.

- Neuroprotective Effects : Some research suggests that peptides can have protective effects on neuronal cells, which could be beneficial in neurodegenerative diseases.

1. Interaction Studies

Interaction studies involving Glycylglycyl-L-alanyl-L-valvaly-L-valvaly-L-threonylglycine focus on its binding affinity with various biological targets. These studies have shown that:

- The peptide demonstrates a significant binding affinity to specific receptors involved in cell signaling pathways.

- It may modulate the activity of enzymes or other proteins, influencing metabolic processes.

2. Stability and Reactivity

Research has also explored the stability and reactivity of this peptide under various conditions. Key findings include:

- The peptide exhibits thermal stability, which is crucial for its potential applications in pharmaceuticals.

- Its reactivity with organic compounds indicates potential uses in drug delivery systems.

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial properties of Glycylglycyl-L-alanyl-L-valvaly-L-valvaly-L-threonylglycine revealed significant activity against various bacterial strains. The results indicated that the peptide could inhibit bacterial growth effectively, suggesting its potential as a natural preservative or therapeutic agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this peptide on neuronal cultures exposed to oxidative stress. The findings demonstrated that treatment with Glycylglycyl-L-alanyl-L-valvaly-L-valvaly-L-threonylglycine resulted in reduced cell death and improved cell viability, highlighting its potential for therapeutic use in neurodegenerative conditions.

Comparative Analysis with Similar Peptides

| Compound Name | Key Features |

|---|---|

| L-Alanylleucine | Similar sequence but includes leucine instead of valine; known for strong sorption properties. |

| L-Valine-Glycine | A simpler dipeptide exhibiting different biological activities. |

| Glycyl-Valine-Glycine | Contains repeating glycine units; studied for its role in protein folding and stability. |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Glycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycine, and how do sequence-dependent challenges influence yield?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is recommended, using Fmoc/t-Bu chemistry. The valine and threonine residues require careful handling due to steric hindrance and β-sheet propensity, which can lead to aggregation. Coupling agents like HATU/HOAt with DIPEA in DMF improve efficiency. For the glycyl-glycine motif, extended coupling times (30–60 minutes) and double couplings may mitigate incomplete reactions .

Q. How can researchers purify this peptide, and what analytical techniques validate its structural integrity?

- Methodological Answer : Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) is standard. Purity assessment via LC-MS (ESI or MALDI-TOF) confirms molecular weight. NMR (1H/13C) resolves stereochemistry, particularly for valine and threonine side chains. For example, 2D COSY and NOESY spectra can validate backbone conformation .

Q. What stability factors should be considered during storage and handling?

- Methodological Answer : Lyophilized peptides should be stored at -20°C under argon to prevent oxidation and hydrolysis. Aqueous solutions (pH 6–7) are stable for short-term use but degrade at >37°C. Monitor decomposition via LC-MS for CO2/NH3 byproducts, especially in threonine-rich regions .

Advanced Research Questions

Q. How can researchers address contradictions in solubility data for this peptide across experimental conditions?

- Methodological Answer : Solubility discrepancies often arise from pH or solvent polarity. For example, valine’s hydrophobicity may reduce solubility in aqueous buffers. Systematic testing in DMSO/PBS mixtures (e.g., 5–20% DMSO) with dynamic light scattering (DLS) can quantify aggregation. Compare results against computational solubility predictors (e.g., CamSol) to reconcile data .

Q. What strategies enhance in vivo stability and bioavailability of this peptide for therapeutic studies?

- Methodological Answer : PEGylation at the N-terminus or cyclization via disulfide bridges (Cys substitutions) can reduce protease degradation. Pharmacokinetic profiling in rodent models (e.g., IV/SC administration) with LC-MS/MS quantitation identifies metabolic hotspots. For example, valyl-valine motifs are prone to cleavage by dipeptidyl peptidases .

Q. How do conformational dynamics influence the peptide’s interaction with biological targets?

- Methodological Answer : Circular dichroism (CD) spectroscopy reveals secondary structure (e.g., β-turns in glycyl-glycine regions). Molecular dynamics (MD) simulations (AMBER or GROMACS) predict flexibility in valine-rich domains. Pair these with surface plasmon resonance (SPR) to correlate conformational changes with binding affinity to targets like cell-surface receptors .

Q. What experimental designs resolve conflicting bioactivity results in cell-based assays?

- Methodological Answer : Variability may stem from cell line differences (e.g., HEK293 vs. CHO) or serum interference. Use serum-free media and normalize data to internal controls (e.g., ATP quantification). Orthogonal assays (e.g., calcium flux for receptor activation vs. ELISA for downstream signaling) confirm activity .

Q. How can toxicological profiling be optimized for preclinical studies?

- Methodological Answer : In vitro cytotoxicity (MTT assay) in primary hepatocytes and hemolysis tests (RBC lysis) screen for acute toxicity. For chronic effects, zebrafish embryotoxicity assays (LC50/EC50) provide rapid insights. Cross-reference with ToxCast database to predict off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.